4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate
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Overview
Description
4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate is a fluorinated organic compound with the molecular formula C8H8F6O2. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate typically involves the esterification of 4,4,4-trifluorobutanol with 2-(trifluoromethyl)acrylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems. The compound can also form stable complexes with metal ions, which are useful in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated ester with similar reactivity but different structural features.
4,4,4-Trifluoro-2-methyl-1-butanol: A related alcohol with distinct chemical properties and applications
Uniqueness
4,4,4-Trifluorobutyl 2-(trifluoromethyl)prop-2-enoate stands out due to its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to other fluorinated compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns.
Properties
CAS No. |
91520-36-4 |
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Molecular Formula |
C8H8F6O2 |
Molecular Weight |
250.14 g/mol |
IUPAC Name |
4,4,4-trifluorobutyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H8F6O2/c1-5(8(12,13)14)6(15)16-4-2-3-7(9,10)11/h1-4H2 |
InChI Key |
AMUPJMOLTJOINK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OCCCC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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